molecular formula C18H29ClN2O3 B15136666 (2R,3R)-Dap-NE (hydrochloride)

(2R,3R)-Dap-NE (hydrochloride)

Cat. No.: B15136666
M. Wt: 356.9 g/mol
InChI Key: SLLIOFGFGYMWNJ-TXUMRZAQSA-N
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Description

Contextualization as an Amino Acid Residue of Dolastatin 10

Dolastatin 10 is a linear pentapeptide composed of four unique amino acids and a primary amine. nih.govresearchgate.net The specific sequence includes dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and dolaphenine (Doe). nih.govresearchgate.net (2R,3R)-Dap-NE is a derivative of the dolaproine (Dap) residue. The precise arrangement and stereochemistry of these amino acid components are fundamental to the high cytotoxicity of Dolastatin 10 against various tumor cell lines. nih.gov The discovery and structural elucidation of Dolastatin 10 spurred significant interest in its components, including the synthesis and study of (2R,3R)-Dap-NE. medchemexpress.comacs.org

Table 1: Amino Acid Residues of Dolastatin 10

Residue NameAbbreviation
DolavalineDov
ValineVal
DolaisoleuineDil
DolaproineDap
DolaphenineDoe

This table lists the amino acid residues that constitute the Dolastatin 10 pentapeptide.

Significance of Defined Stereochemistry in Bioactive Natural Products

The biological activity of natural products is often intrinsically linked to their three-dimensional structure, or stereochemistry. nih.govresearchgate.net In chiral molecules like the amino acid residues of Dolastatin 10, the specific spatial arrangement of atoms can dramatically influence how the molecule interacts with biological targets such as enzymes and receptors. nih.govnih.gov For many therapeutic agents, only one of a pair of enantiomers (mirror-image isomers) exhibits the desired biological effect, while the other may be inactive or even cause unwanted side effects. nih.gov

Overview of Research Trajectories for Complex Amino Acid Derivatives

The intricate structure and potent activity of natural products like Dolastatin 10 have motivated extensive research into the synthesis of their constituent parts, including complex amino acid derivatives like (2R,3R)-Dap-NE. Research in this area follows several key trajectories:

Total Synthesis: The complete chemical synthesis of Dolastatin 10 and its analogues has been a major focus, allowing for confirmation of its absolute configuration and providing a renewable source for further study. acs.org These synthetic efforts have necessitated the development of novel and stereoselective methods for creating the unusual amino acid residues.

Analogue Development: Researchers have synthesized numerous analogues of Dolastatin 10 by modifying its amino acid components. nih.gov This has led to the development of potent synthetic derivatives like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. acs.orgresearchgate.net

Methodology Development: The challenge of synthesizing complex amino acid derivatives with precise stereochemical control has driven innovation in synthetic organic chemistry. medchemexpress.com Researchers continue to explore new reagents, catalysts, and reaction pathways to improve the efficiency and stereoselectivity of these syntheses. researchgate.net

The study of (2R,3R)-Dap-NE and other complex amino acid derivatives from natural products continues to be a vibrant area of research, with implications for medicinal chemistry, drug discovery, and the fundamental understanding of biological processes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

(2R,3R)-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13+,15+,16+,17-;/m1./s1

InChI Key

SLLIOFGFGYMWNJ-TXUMRZAQSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl

Origin of Product

United States

Stereoselective Synthesis and Derivatization of 2r,3r Dap Ne Hydrochloride

Asymmetric Synthesis of Chiral 2,3-Diaminopropanoic Acid Derivatives

The creation of the (2R,3R) stereochemistry in 2,3-diaminopropanoic acid (Dap) is a significant synthetic challenge that requires precise control over the formation of two adjacent chiral centers. Researchers have developed several sophisticated strategies to achieve this.

One prominent method is the Rh-DuPhos-catalyzed asymmetric hydrogenation of α,β-diamidoacrylates. This approach provides a highly efficient and enantioselective route to chiral α,β-diaminopropanoic acid derivatives. nih.gov Mechanistic studies have shown that the catalyst complex interacts with the substrate in a specific manner, where the olefin and the α-amide carbonyl group bind to the rhodium metal center, effectively directing the hydrogenation to produce the desired stereoisomer with high fidelity. nih.gov While this method is powerful, its success can be sensitive to the nature of the N-acyl protecting groups. nih.gov

Another successful strategy begins with readily available chiral starting materials. For instance, a cost-effective synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH. This method employs a Curtius rearrangement to introduce the second amino group at the β-position. acs.org The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen, highlighting the importance of protecting group strategy, which will be discussed later. acs.org

Furthermore, chiral templates derived from other amino acids, such as serine, can be used. An aldehyde derived from D-serine can undergo reductive amination to install the second nitrogen atom. The chirality of the original serine is preserved throughout the synthetic sequence, ensuring the formation of a specific stereoisomer. mdpi.comnih.gov This method offers a robust pathway to orthogonally protected Dap derivatives. mdpi.com

Enzymatic synthesis also presents a powerful tool for creating chiral centers. Biocatalytic methods, such as those using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) combined with imine reductases (IRED), can achieve stereoselective formation of amino-polyols, which can serve as precursors to chiral amino acids. nih.gov

Enantioselective Routes to Dolaproine and Analogues as Key Intermediates

Dolaproine is a complex, non-proteinogenic amino acid that forms a key structural component of dolastatin 10, a potent antineoplastic agent isolated from a marine mollusk. elsevierpure.com The synthesis of dolaproine is a significant challenge, and its structure incorporates a (2R,3R)-diamino acid fragment, making its synthesis relevant to the generation of (2R,3R)-Dap derivatives.

The absolute configuration of the dolaproine unit in natural dolastatin 10 was determined to be (2S,2’R,3’R), where the (2'R,3'R) portion corresponds to the chiral diaminopropanoic acid backbone. elsevierpure.com Early synthetic efforts involved an aldol (B89426) condensation between an aldehyde derived from (S)-proline and a chiral propionate, which produced a mixture of all four possible diastereoisomers. elsevierpure.comlookchem.com

More refined and stereoselective routes have since been developed. One highly effective approach utilizes an Evans aldol methodology . This involves the condensation of N-Boc-L-prolinal with a chiral oxazolidinone, which can provide the desired syn-product with excellent diastereoselectivity. lookchem.com Another strategy employs ruthenium-catalyzed asymmetric hydrogenation through a process of dynamic kinetic resolution (DKR). lookchem.com This method has been used to synthesize both syn and anti diastereoisomers of Boc-dolaproine. The choice of the N-protecting group on the proline-derived starting material was found to have a dramatic effect on the stereochemical outcome of the hydrogenation. lookchem.com

These synthetic routes to dolaproine and its analogues demonstrate the successful construction of the (2R,3R) stereochemistry within a more complex molecular framework, providing valuable insights and methodologies that can be adapted for the synthesis of other (2R,3R)-Dap derivatives.

Strategic Incorporation of (2R,3R)-Dap-NE (hydrochloride) into Peptide Frameworks

The incorporation of non-standard amino acids like (2R,3R)-Dap derivatives into peptide chains is essential for creating novel therapeutics and biochemical probes. This process is typically carried out using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. nih.govgoogle.com

For a Dap derivative to be incorporated, its functional groups—the α-amino group, the β-amino group, and the carboxylic acid—must be appropriately protected. Typically, the α-amino group is protected with a temporary protecting group like Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. The β-amino group and any other side-chain functionalities are protected with groups that are stable to the Fmoc removal conditions but can be cleaved at the end of the synthesis, usually with strong acid. nih.gov

The coupling of the protected Dap derivative to the growing peptide chain on the solid support is achieved using activating reagents. Common coupling agents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole), or uronium-based reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). rsc.orggoogle.com These reagents activate the free carboxyl group of the incoming amino acid, facilitating the formation of a stable amide (peptide) bond with the free N-terminus of the peptide on the resin. rsc.org

The unique structure of Dap, with its two amino groups, allows for the creation of branched or cyclic peptides. For example, after the linear peptide chain is assembled, the protecting group on the β-amino group of the Dap residue can be selectively removed, allowing for the attachment of another peptide chain or a different chemical moiety at that position. nih.gov This versatility makes (2R,3R)-Dap a valuable building block for constructing complex peptide architectures. nih.gov

Exploration of Protecting Group Strategies for Selective Functionalization

The presence of two amino groups and a carboxyl group on 2,3-diaminopropanoic acid necessitates a sophisticated and orthogonal protecting group strategy for its selective derivatization and incorporation into peptides. nih.gov Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. acs.org

A common and effective strategy for Dap involves protecting the α-amino group with Fmoc, the β-amino group with Boc (tert-butoxycarbonyl), and the carboxyl group as a methyl or benzyl (B1604629) ester. mdpi.com The Fmoc group is removed with a base (like piperidine), the Boc group is removed with a strong acid (like trifluoroacetic acid, TFA), and the ester can be cleaved by hydrolysis or hydrogenolysis. mdpi.comacs.org This orthogonality is crucial. For instance, in solid-phase peptide synthesis, the Fmoc group is removed at each cycle to elongate the peptide chain, while the Boc group on the β-amino group remains in place until the final deprotection step. nih.gov

Other protecting groups offer additional flexibility. The Cbz (benzyloxycarbonyl) group is often used for amino protection and is typically removed by hydrogenolysis. acs.org For the β-amino group, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is particularly useful as it can be selectively removed with hydrazine, leaving Fmoc, Boc, and other acid- or base-labile groups untouched. nih.gov This allows for specific modification of the β-amino group while the peptide is still attached to the solid support. nih.gov The p-nitrobenzyloxycarbonyl (pNZ) group has also been explored as a temporary Nα-protecting group that is stable to both acid (TFA) and base (piperidine) but can be removed under neutral conditions, offering another layer of orthogonality. ub.edu

The choice of protecting groups is a critical strategic decision in the synthesis of peptides containing Dap, as it dictates the possibilities for selective functionalization, cyclization, and branching. acs.org

Molecular Mechanism of Action Mediated by 2r,3r Dap Ne Hydrochloride Within Dolastatin 10

Role in Tubulin Binding and Polymerization Inhibition at the Molecular Level

The primary mechanism through which Dolastatin 10 exerts its cytotoxic effects is by potently inhibiting tubulin polymerization nih.govmedchemexpress.com. This action is mediated by its direct binding to tubulin, the protein subunit that assembles into microtubules. Research has conclusively shown that Dolastatin 10 interacts with the β-subunit of the α/β-tubulin heterodimer mdpi.comnih.gov.

The binding site for Dolastatin 10 is located in the vinca (B1221190) domain of β-tubulin, which is also the binding region for other antimitotic agents like vinca alkaloids (e.g., vinblastine, vincristine) nih.govnih.gov. However, the interaction is complex; Dolastatin 10 acts as a noncompetitive inhibitor of vinca alkaloid binding nih.govnih.gov. This suggests that while the binding sites are in close proximity and may overlap, they are not identical nih.gov. The binding of Dolastatin 10 not only physically obstructs the addition of new tubulin dimers to growing microtubules but also inhibits tubulin-dependent guanosine triphosphate (GTP) hydrolysis, a key step in microtubule dynamics nih.govnih.gov. Upon binding, Dolastatin 10 can also induce the formation of tubulin aggregates nih.govcancer.gov. The tight and stable binding of Dolastatin 10 to tubulin is a key factor in its prolonged intracellular retention and potent activity mdpi.com.

Contribution to Cellular Mitotic Arrest Mechanisms

The inhibition of tubulin polymerization has profound consequences for the cell cycle. Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By disrupting microtubule formation and dynamics, Dolastatin 10 prevents the assembly of a functional mitotic spindle nih.govnih.gov.

This disruption leads to a halt in the cell division process, specifically causing cells to accumulate at the G2/M phase of the cell cycle nih.govmdpi.com. Unable to properly align and separate their chromosomes, the cells undergo mitotic arrest cancer.gov. This prolonged arrest activates cellular checkpoint pathways that, upon failing to resolve the spindle defect, ultimately trigger programmed cell death, or apoptosis nih.govmdpi.com. The induction of apoptosis by Dolastatin 10 is a key outcome of its antimitotic action and involves the modulation of key regulatory proteins, such as the oncoprotein Bcl-2 mdpi.comcancer.gov.

Mechanistic Dissection of Dolastatin 10's Interactions through (2R,3R)-Dap-NE Moiety

While the entire Dolastatin 10 pentapeptide is required for maximum potency, studies using synthetic segments of the molecule have elucidated the specific contributions of its different parts. The dolaproine (Dap) and dolaphenine (Doe) units, which constitute the C-terminal region, are critical for high-affinity and stable binding to tubulin nih.govmdpi.com.

The N-terminal tripeptide segment (Dov-Val-Dil) is capable of inhibiting tubulin polymerization on its own, but it is significantly less potent than the full molecule and does not effectively inhibit vinca alkaloid binding or nucleotide exchange nih.govnih.govnih.gov. The addition of the (2R,3R,4S)-Dap and Doe residues is necessary for these latter effects, which are believed to stem from a more stable and long-lasting interaction with the tubulin protein nih.govelsevierpure.com. The specific conformation of the dolaproine ring and the stereochemistry at its C2 and C3 positions—the (2R,3R) configuration—are crucial. Modifications within the dolaproine moiety have been shown to significantly reduce cytotoxicity, underscoring its importance in orienting the molecule correctly within its binding pocket on β-tubulin nih.govacs.orgelsevierpure.com. The amide bond geometry between the Dil and Dap residues is also considered a key factor in the molecule's active conformation mdpi.com.

Comparative Analysis of Stereoisomeric Contributions to Biological Effects

The biological activity of Dolastatin 10 is highly dependent on its specific stereochemistry. The molecule has nine asymmetric carbon atoms, and altering the configuration at these centers can have dramatic effects on its function nih.govnih.gov. Studies comparing various chiral isomers have been instrumental in understanding the structure-activity relationship, particularly concerning the dolaproine unit.

Isomers of Dolastatin 10 with altered stereochemistry at positions C(9) and/or C(10) within the dolaproine (Dap) residue exhibit significantly reduced cytotoxicity and have diminished effects on tubulin's interaction with other ligands nih.govelsevierpure.com. This demonstrates that the natural (2R,3R) configuration of the dolaproine core is essential for potent biological activity. In contrast, reversing the configuration at other positions, such as C(19a) in the dolaisoleucine (Dil) moiety or C(6) in the dolaphenine (Doe) moiety, results in isomers that retain cytotoxicity and tubulin-inhibiting effects comparable to the parent Dolastatin 10 nih.govelsevierpure.com. This high degree of stereospecificity for the Dap unit highlights its role as a critical structural element for the precise molecular interactions required for potent antimitotic activity.

Table 1: Cytotoxicity of Dolastatin 10 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
L1210Leukemia0.03 nih.gov
NCI-H69Small Cell Lung Cancer0.059 nih.gov
DU-145Prostate Cancer0.5 nih.gov

Table 2: Effect of Stereoisomer Modifications on Dolastatin 10 Activity

ModificationAffected MoietyEffect on Tubulin Polymerization InhibitionEffect on CytotoxicityReference
Reversal of configuration at C(9) and/or C(10)Dolaproine (Dap)MaintainedSignificantly Reduced nih.govelsevierpure.com
Reversal of configuration at C(18) and C(19)Dolaisoleucine (Dil)Activity LostSignificantly Reduced nih.gov
Reversal of configuration at C(19a)Dolaisoleucine (Dil)MaintainedMaintained (Similar to Dolastatin 10) nih.govnih.gov
Reversal of configuration at C(6)Dolaphenine (Doe)MaintainedMaintained (Similar to Dolastatin 10) nih.govelsevierpure.com

Structure Activity Relationship Sar Studies of 2r,3r Dap Ne Hydrochloride Analogues

Elucidation of Stereochemical Requirements for Biological Potency

Studies on the synthesis of various stereoisomers of dolaproine have underscored the importance of the natural configuration. The synthesis of N-Boc-(2S)-iso-Dap, an unnatural stereoisomer, has been reported, allowing for its incorporation into Dolastatin 10 analogues to probe the stereochemical sensitivity of tubulin binding. Research has shown that the antitumor effect is extremely sensitive to the stereochemical modification of the amino acid residues within the peptide chain. For instance, while modifications at some positions can be tolerated, alterations at the C-18 and C-19 positions of the dolaisoleuine (Dil) unit, adjacent to Dap, lead to a loss of tubulin inhibitory activity. This highlights the precise three-dimensional arrangement required for potent biological activity, where the (2R,3R)-Dap-NE unit contributes significantly to the necessary conformation for optimal target engagement.

Impact of Side Chain Modifications on Target Interactions

While modifications at the N- and C-termini of Dolastatin 10 have been extensively explored, the dolaproine (Dap) subunit has received comparatively less attention. However, emerging research indicates that modifications to the Dap side chain can have a profound impact on the biological activity of the resulting analogues.

One of the most notable modifications is the introduction of an azide (B81097) group into the Dap subunit. This modification has been shown to enhance the in vitro cytotoxicity of Dolastatin 10 analogues. In a significant finding, the simultaneous introduction of azide functional groups into both the valine (Val) and Dap subunits, coupled with the replacement of the C-terminal dolaphenine (Doe) unit with phenylalanine, resulted in a Dolastatin 10 analogue with exceptionally potent cytotoxic activity, exhibiting a GI50 value of 0.057 nM. This suggests that the azide group, through its electronic and steric properties, may favorably influence the conformation of the peptide for tubulin binding.

These findings demonstrate that the Dap unit, while historically less modified, represents a viable position for structural alterations to enhance potency. The introduction of small, functional groups like the azide can significantly improve the interaction with the tubulin target.

Analogue Modification Key Structural Change Reported Biological Activity
Azide-modified DapIntroduction of an azide group on the dolaproine ring.Enhanced cytotoxic activity in vitro. acs.org
Dual Azide-modified AnalogueAzide groups on both the Valine (P2) and Dolaproine (P4) subunits; Phenylalanine at the C-terminus.Significantly enhanced cytotoxic activity (GI50 = 0.057 nM) compared to MMAE. nih.gov

Computational Modeling and Molecular Dynamics Simulations of (2R,3R)-Dap-NE within Ligand-Target Complexes

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for understanding the intricate interactions between ligands and their biological targets. In the context of (2R,3R)-Dap-NE and its parent compounds, these methods provide insights into the conformational dynamics and binding modes within the tubulin pocket.

High-level quantum mechanical modeling has been employed to investigate the conformational equilibrium of auristatins, which are synthetic analogues of Dolastatin 10. These studies have revealed that auristatins exist as a mixture of two conformers, cis and trans, in solution, with only the trans-isomer being biologically active. The slow conversion between these isomers can limit the efficiency of the drug. Computational studies have focused on identifying structural modifications that could shift this equilibrium towards the active trans-conformer, thereby enhancing the potency of the drug.

While detailed MD simulations specifically focusing on the impact of (2R,3R)-Dap-NE side-chain modifications are not extensively reported in the literature, the existing models of Dolastatin 10 analogues bound to tubulin provide a framework for such investigations. These models show that the peptide binds to the Vinca (B1221190) domain of tubulin, with different subunits making critical contacts with the protein. The Dap unit is situated in a key region of the binding pocket, and modifications to its side chain would undoubtedly alter its interactions with surrounding amino acid residues. Future computational studies are warranted to precisely elucidate how modifications to the (2R,3R)-Dap-NE unit influence the binding affinity and conformational stability of the ligand-tubulin complex.

Rational Design of (2R,3R)-Dap-NE Based Probes and Analogues

The unique structural features and potent biological activity of (2R,3R)-Dap-NE containing peptides have spurred the rational design of novel probes and analogues for various applications, including their use as payloads in antibody-drug conjugates (ADCs).

The introduction of an azide group on the Dap subunit, as mentioned earlier, not only enhances cytotoxicity but also serves as a versatile chemical handle. This azide group can be utilized for "click chemistry" reactions, allowing for the straightforward attachment of linkers for conjugation to antibodies or other targeting moieties. This has been a key strategy in the development of ADCs, where the potent cytotoxic payload is selectively delivered to cancer cells.

Furthermore, the development of synthetic routes to produce various stereoisomers and modified versions of the Dap unit has enabled the creation of a diverse range of analogues. These analogues are crucial for probing the SAR of Dolastatin 10 and for fine-tuning the pharmacological properties of these potent anticancer agents. The ability to synthetically access these complex building blocks is a cornerstone of the rational design process, facilitating the development of next-generation tubulin inhibitors with improved therapeutic profiles. The synthesis of dolastatinol, a derivative with a C-terminal modification, also highlights the potential for creating analogues with sites for conjugation. nih.gov

Compound Names Table

Abbreviation/Name Full Name
(2R,3R)-Dap-NE (hydrochloride)(2R,3R)-diaminopentane-N-ethyl-norepinephrine hydrochloride
DapDolaproine
DilDolaisoleuine
DoeDolaphenine
ValValine
MMAEMonomethyl auristatin E
GI5050% growth inhibition concentration

Biochemical Characterization and Enzymatic Transformations Involving Diaminopropanoic Acid Scaffolds

Enzymatic Pathways Involved in the Biosynthesis of Dolastatin 10 Components

Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia, is a pentapeptide of significant interest in cancer chemotherapy. nih.gov Its complex structure, featuring several unique amino acid residues, is assembled through a sophisticated enzymatic machinery encoded by a biosynthetic gene cluster (BGC). nih.gov The identification and characterization of this BGC in marine cyanobacteria have shed light on the enzymatic pathways responsible for producing the building blocks of dolastatin 10. nih.govnih.gov

The biosynthesis of dolastatin 10 is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.gov The BGC contains genes for several key enzymes, including NRPSs, PKSs, methyltransferases, and a non-heme diiron monooxygenase. nih.gov These enzymes work in concert to synthesize and modify the constituent amino acids of dolastatin 10, such as dolaisoleucine and dolaproine. nih.gov

While the direct biosynthetic role of (2R,3R)-Dap-NE (hydrochloride) in dolastatin 10 formation has not been explicitly detailed in currently available literature, the presence of unusual amino acids in the final structure points to a rich and complex enzymatic machinery for their production. The synthesis of these non-proteinogenic amino acids often involves multiple enzymatic steps, including the action of aminotransferases, hydroxylases, and methyltransferases, which could potentially act on diaminopropanoic acid-like precursors. The study of the dolastatin 10 BGC provides a framework for understanding how such unique building blocks are generated and incorporated into natural products.

Studies of Enzymes Interacting with 2,3-Diaminopropanoic Acid Derivatives

The 2,3-diaminopropanoic acid (DAP) scaffold has been shown to interact with a variety of enzymes, serving as both a substrate and an inhibitor. These interactions are fundamental to understanding the biological roles of DAP-containing molecules and for exploiting them as tools in biochemical research.

One notable example is the interaction of L-2,3-diaminopropionate with the metabolic network of Salmonella enterica. In this bacterium, the accumulation of L-2,3-diaminopropionate can lead to metabolic stress by inhibiting key enzymes involved in the biosynthesis of coenzyme A and the amino acid isoleucine. libretexts.org Specifically, L-2,3-diaminopropionate can act as a substrate for pantothenate synthetase, an essential enzyme in the coenzyme A biosynthetic pathway. libretexts.org

Furthermore, studies on Escherichia coli pantothenate synthetase have demonstrated its broad substrate scope, with the ability to utilize both (R)- and (S)-2,3-diaminopropionic acid as substrates for amidation reactions with excellent conversion rates. nih.gov This highlights the ability of certain enzymes to recognize and process the DAP scaffold.

In the context of enzyme inhibition, synthetic analogues of (S)-2,3-diaminopropionic acid have been investigated as potential inhibitors of L-asparagine synthetase. nih.gov These studies provide insight into the structural requirements for enzyme binding and inhibition, which is crucial for the design of targeted therapeutic agents. The interaction of these DAP derivatives with the enzyme active site can disrupt its catalytic cycle, leading to a reduction in its activity. nih.gov

Methodologies for Trapping Acyl-Enzyme Intermediates Utilizing Diaminopropanoic Acid

A significant application of 2,3-diaminopropanoic acid in biochemical research is its use in trapping transient acyl-enzyme intermediates. nih.govnih.gov Many enzymes, including serine and cysteine proteases, as well as thioesterases, function via a mechanism that involves the formation of a covalent acyl-enzyme intermediate. nih.gov These intermediates are often short-lived and difficult to study using traditional techniques.

A powerful strategy has been developed that involves the site-specific incorporation of 2,3-diaminopropanoic acid into a recombinant enzyme in place of a catalytic serine or cysteine residue. nih.govnih.gov The β-amino group of the incorporated DAP can then act as a nucleophile, attacking the substrate and forming a stable amide bond. This effectively traps the acyl portion of the substrate on the enzyme, allowing for the isolation and characterization of the acyl-enzyme complex.

This methodology has been successfully applied to study the mechanism of various enzymes. For instance, it has been used to elucidate the biosynthetic pathway of valinomycin (B1682140) by trapping the acyl-thioesterase intermediates in the catalytic cycle of valinomycin synthetase. nih.gov By capturing these intermediates, researchers have gained structural insights into the conformational changes that control the oligomerization and cyclization of the peptide substrate. nih.gov

Kinetic Analysis of Biochemical Reactions Catalyzed by or Influenced by (2R,3R)-Dap-NE

The kinetic analysis of enzymatic reactions involving diaminopropanoic acid derivatives provides quantitative insights into their roles as substrates or inhibitors. Such studies are essential for understanding the efficiency and mechanism of enzyme catalysis and for the development of potent enzyme inhibitors.

In the case of L-asparagine synthetase, various electrophilic amide analogues of (S)-2,3-diaminopropionic acid have been shown to inhibit the enzyme's activity to different extents. The percentage of inhibition provides a direct measure of the potency of these compounds.

Compound Concentration (mM) Inhibition of L-Asparagine Synthetase (%)
(S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromide 1 93
(S)-2-amino-3-(2,2-dichloroacetamido)propionic acid 1 19
Ethyl N-[(S)-2-amino-2-carboxyethyl]fumarate 1 37
(S)-2-amino-3-acetamidopropionic acid hydrobromide 2 0

Data sourced from: PubMed nih.gov

As a substrate, 2,3-diaminopropionic acid has been shown to be effectively utilized by certain enzymes. For example, E. coli pantothenate synthetase can accept both enantiomers of 2,3-diaminopropionic acid for the synthesis of the corresponding amides.

Substrate Enzyme Conversion (%)
(R)-2,3-diaminopropionic acid hydrochloride Pantothenate Synthetase (E. coli) >99
(S)-2,3-diaminopropionic acid hydrochloride Pantothenate Synthetase (E. coli) >99

Data sourced from: PubMed Central nih.gov

While detailed kinetic parameters such as Km and kcat for the interaction of (2R,3R)-Dap-NE with specific enzymes are not extensively documented in the public domain, the available data on related diaminopropanoic acid derivatives clearly indicate their significant potential to influence biochemical reactions. Further kinetic studies are warranted to fully elucidate the catalytic efficiencies and inhibition constants associated with these interactions.

Advanced Analytical Methodologies for 2r,3r Dap Ne Hydrochloride Research

High-Resolution Spectroscopic Techniques for Stereochemical and Structural Confirmation

The unambiguous confirmation of the chemical structure and stereochemistry of (2R,3R)-Dap-NE is foundational to all further research. High-resolution spectroscopic methods provide detailed information at an atomic level, ensuring the correct identity and configuration of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for elucidating the molecular structure of organic compounds. nih.gov For (2R,3R)-Dap-NE, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR: 1H NMR provides information on the number and chemical environment of protons, while 13C NMR identifies the carbon skeleton. The chemical shifts and coupling constants in these spectra help to confirm the basic connectivity of the atoms in the Dap-NE structure.

2D NMR: More complex 2D techniques are essential for definitive structural assignment and are particularly useful for complex molecules or mixtures. nih.gov

COSY (Correlation Spectroscopy): Reveals proton-proton (1H-1H) coupling networks, helping to piece together adjacent fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (1H-13C), providing a definitive assignment of protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is critical for stereochemical confirmation. It identifies protons that are close in space, regardless of whether they are bonded. For (2R,3R)-Dap-NE, specific NOE correlations would be expected between protons on the chiral centers, confirming their relative cis or trans orientation and thus the (2R,3R) configuration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of (2R,3R)-Dap-NE. rsc.org This allows for the calculation of its elemental formula with high accuracy, confirming that the compound has the expected atomic composition. When coupled with tandem MS (MS/MS), specific fragmentation patterns can be observed, which serve as a structural fingerprint for the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm the absolute configuration of (2R,3R)-Dap-NE by comparing the experimental spectrum to theoretical calculations or spectra of known standards. researchgate.net

Chromatographic Separations and Purification Strategies for Chiral Compounds

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure (2R,3R)-Dap-NE is critical. Chiral chromatography is the cornerstone technique for separating enantiomers from a racemic mixture and ensuring the enantiomeric purity of the final compound. nih.govdntb.gov.ua The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. bgb-analytik.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantioseparation. researchgate.net The key to a successful separation is the selection of an appropriate CSP. sigmaaldrich.com

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives, such as cellulose (B213188) or amylose, are among the most versatile and widely used for chiral separations. bgb-analytik.com

Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to a silica (B1680970) support and often operate in normal-phase mode.

Anion-Exchanger CSPs: Chiral selectors like quinine (B1679958) and quinidine (B1679956) derivatives are used for the specific separation of acidic compounds. chiraltech.com

Method development for chiral separation is often empirical, requiring the screening of multiple columns and mobile phases to find the optimal conditions for resolving the enantiomers of Dap-NE. bgb-analytik.comsigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations as a complementary technique to HPLC. chiraltech.com It often provides faster separations and uses less organic solvent. The principles of chiral recognition are similar to HPLC, and many HPLC chiral stationary phases can be used under SFC conditions.

The table below summarizes common chiral stationary phases applicable to the separation of chiral compounds like Dap-NE.

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrimary Interaction MechanismTypical Applications
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric hindranceBroad applicability for a wide range of chiral compounds. researchgate.net
Pirkle-type (π-acid/π-base) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactionsSeparation of compounds with aromatic rings.
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexationSeparation of amino acids and other polar compounds. sigmaaldrich.com
Chiral Anion Exchanger Quinine/Quinidine derivativesIonic exchange, hydrogen bonding, steric interactionsEnantioseparation of acidic compounds. chiraltech.com

This table provides an interactive summary of common CSPs used in chiral chromatography.

Quantitative Methodologies for In Vitro and Ex Vivo Studies

To understand the pharmacokinetic and pharmacodynamic profile of (2R,3R)-Dap-NE, it is essential to accurately measure its concentration in biological samples from in vitro experiments (e.g., cell culture media, cell lysates) and ex vivo studies (e.g., plasma, tissue homogenates). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, selectivity, and speed. rsc.org

A typical LC-MS/MS method for quantifying (2R,3R)-Dap-NE would involve the following steps:

Sample Preparation: The compound is first extracted from the biological matrix. This can be achieved through methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interfering substances. researchgate.netresearchgate.net An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and analysis.

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system. A reversed-phase column (e.g., C18) is commonly used to separate (2R,3R)-Dap-NE from other metabolites and endogenous matrix components. researchgate.net

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. researchgate.net This process provides exceptional selectivity.

The method must be fully validated according to regulatory guidelines to ensure its reliability. researchgate.net Key validation parameters are outlined in the table below.

Validation ParameterDescriptionAcceptance Criteria Example
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 nih.gov
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ). nih.gov
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). researchgate.netnih.gov
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Consistent, precise, and reproducible.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; accuracy and precision criteria met. researchgate.net
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration.

This interactive table outlines the essential validation parameters for a quantitative LC-MS/MS bioanalytical method.

Development of Specialized Assays for Studying Biological Activity

To investigate the mechanism of action of (2R,3R)-Dap-NE, specialized biological assays are developed. Given its likely interaction with monoamine transporters, these assays are designed to measure its binding affinity and functional effect on specific targets like the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

Binding Assays: These assays determine the affinity with which (2R,3R)-Dap-NE binds to its molecular target.

Radioligand Binding Assays: This traditional method involves incubating the target (e.g., membranes from cells expressing NET) with a radiolabeled ligand that is known to bind to the target. The ability of (2R,3R)-Dap-NE to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).

MS Binding Assays: A more modern, label-free alternative to radioligand assays. bohrium.com This technique uses LC-MS/MS to directly quantify the amount of a non-labeled reporter ligand that is displaced from the transporter by the test compound, offering high sensitivity and the potential for multiplexing. bohrium.com

Functional Assays: These assays measure the biological effect of the compound's interaction with its target.

Substrate Uptake Assays: These are the most direct way to measure the inhibitory potency of a compound on transporter function. Cells expressing the transporter of interest (e.g., NET) are incubated with a labeled substrate (e.g., [3H]-norepinephrine or a fluorescent substrate like ASP+). nih.gov The ability of (2R,3R)-Dap-NE to block the uptake of this substrate into the cells is quantified, providing an IC50 value (the concentration of inhibitor required to block 50% of the transport activity).

Cell-Based Reporter Assays: These assays can be developed to measure downstream consequences of transporter inhibition. For instance, a label-free assay known as the TRACT (TRansporter-Activity-based Cell-based a T) assay can be used, which measures the activation of G protein-coupled receptors by a transported substrate. researchgate.net Another approach is to measure changes in second messengers, such as cyclic GMP (cGMP), in response to receptor stimulation that is modulated by transporter activity. researchgate.net

The development of these assays follows a tiered approach, starting from quantifying target engagement (binding) to measuring proximal function (uptake inhibition) and finally assessing downstream biological activity in a therapeutically relevant context. forgebiologics.com

Assay TypePrincipleKey EndpointExample
Binding Assay Measures the direct interaction of the compound with its molecular target by displacement of a known ligand.Binding Affinity (Ki)Radioligand displacement assay using [3H]-nisoxetine on NET-expressing cell membranes.
Functional Uptake Assay Measures the compound's ability to inhibit the transport of a substrate into a cell.Inhibitory Potency (IC50)Inhibition of [3H]-norepinephrine uptake in HEK293 cells stably expressing human NET. researchgate.net
Functional Reporter Assay Measures a downstream cellular response that is a consequence of the compound's activity on the target.EC50 or IC50Measuring changes in membrane potential or second messenger levels in response to transporter modulation.

This interactive table compares different types of biological assays used to characterize the activity of (2R,3R)-Dap-NE.

Future Directions and Research Frontiers for 2r,3r Dap Ne Hydrochloride Research

Exploration of Unconventional Biosynthetic Pathways for Diaminopropanoic Acid Derivatives

The biosynthesis of non-proteinogenic amino acids, such as the 2,3-diaminopropanoic acid (Dap) core of (2R,3R)-Dap-NE (hydrochloride), is a field ripe for discovery. While the synthetic routes to this compound are well-established, its natural production mechanisms, particularly within the context of marine organisms that produce dolastatins, are not fully elucidated. Future research will likely focus on identifying and characterizing the enzymatic machinery responsible for Dap synthesis. This could involve genome mining of dolastatin-producing organisms to find putative gene clusters and heterologous expression of these genes to confirm their function.

A key area of interest is the potential for novel enzymatic reactions that lead to the formation of the diaminopropanoic acid scaffold. Understanding these pathways could lead to the development of biocatalytic methods for the production of (2R,3R)-Dap-NE (hydrochloride) and other Dap-containing molecules. A strategy that has shown promise in a related context is the incorporation of 2,3-diaminopropionic acid into recombinant proteins to trap and study acyl-enzyme intermediates. nih.gov This technique could be adapted to elucidate the biosynthetic steps leading to Dap itself.

Table 1: Potential Research Approaches for Elucidating Dap Biosynthesis

Research Approach Description Potential Outcome
Genome Mining Searching the genomes of dolastatin-producing organisms for genes encoding enzymes with homology to known amino acid biosynthesis enzymes.Identification of candidate gene clusters for Dap biosynthesis.
Heterologous Expression Expressing candidate genes in a host organism (e.g., E. coli) to determine their function.Confirmation of enzyme activity and the biosynthetic pathway.
Metabolomic Analysis Analyzing the metabolic profile of dolastatin-producing organisms to identify intermediates in the Dap biosynthetic pathway.Identification of precursor molecules and pathway intermediates.
Enzyme Inhibition Studies Using small molecule inhibitors to block specific enzymatic steps and observe the effect on Dap production.Pinpointing key enzymes and reaction mechanisms in the pathway.

Identification of Novel Biological Targets Beyond the Known Mechanisms of Dolastatin 10

Dolastatin 10 and its analogues are renowned for their potent inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. nih.gov However, the possibility of other biological targets for these molecules, and by extension for fragments like (2R,3R)-Dap-NE (hydrochloride), remains an intriguing area of investigation. The emergence of drug resistance to tubulin-binding agents necessitates the search for alternative mechanisms of action.

Future research could employ chemoproteomic approaches to identify novel binding partners for (2R,3R)-Dap-NE (hydrochloride) within the cell. nih.gov This could involve synthesizing a tagged version of the molecule to use as a "bait" to pull down interacting proteins, which can then be identified by mass spectrometry. Such studies could reveal unexpected cellular pathways that are modulated by this compound, potentially opening up new therapeutic avenues.

Another avenue of exploration is to investigate the effects of (2R,3R)-Dap-NE (hydrochloride) on cellular processes that are independent of tubulin. This could involve high-throughput screening of the compound against a panel of cancer cell lines with known resistance mechanisms to tubulin inhibitors. Any observed activity in these cell lines would suggest a non-tubulin-related mechanism of action.

Application in Chemical Probe Development for Unraveling Biological Processes

The unique structure of (2R,3R)-Dap-NE (hydrochloride) makes it an attractive scaffold for the development of chemical probes. febs.orgnih.govpromega.com Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study the function of that protein in a complex biological system. promega.com By modifying the (2R,3R)-Dap-NE (hydrochloride) molecule with reporter tags such as fluorophores or biotin, it could be transformed into a tool for visualizing and isolating its cellular targets.

These chemical probes could be used to:

Map the distribution of binding sites within cells: Live-cell imaging with a fluorescently labeled probe could reveal the subcellular localization of its targets.

Identify new protein-protein interactions: A probe could be used to stabilize or disrupt protein complexes, allowing for the identification of previously unknown interaction partners.

Validate new drug targets: Once a novel target is identified, a chemical probe based on (2R,3R)-Dap-NE (hydrochloride) could be used to validate its therapeutic potential. tandfonline.comyoutube.com

The development of such probes would not only advance our understanding of the biology of (2R,3R)-Dap-NE (hydrochloride) but also provide valuable tools for the broader cell biology community.

Integration with Synthetic Biology and Chemoenzymatic Approaches for Complex Molecule Construction

The fields of synthetic biology and chemoenzymatic synthesis offer exciting possibilities for the production of complex molecules like dolastatin 10 and its analogues. mdpi.comnih.govnih.gov Instead of relying on lengthy and often low-yielding total chemical syntheses, researchers are looking to harness the power of enzymes and engineered microorganisms to produce these compounds more efficiently and sustainably.

Future research in this area could focus on:

Engineering metabolic pathways in host organisms: By introducing the genes for the entire dolastatin 10 biosynthetic pathway into a tractable host like yeast or E. coli, it may be possible to produce the molecule through fermentation. mdpi.com

Developing chemoenzymatic synthesis routes: This approach combines the best of both worlds, using chemical reactions to create key building blocks like (2R,3R)-Dap-NE (hydrochloride) and then employing enzymes to perform the more complex and stereoselective steps of the synthesis. jocpr.com

Directed evolution of enzymes: Researchers could use directed evolution to create new enzymes with improved activity or altered substrate specificity, allowing for the synthesis of novel dolastatin 10 analogues with enhanced properties. nih.gov

These approaches have the potential to revolutionize the way we produce high-value pharmaceutical compounds and could make drugs derived from (2R,3R)-Dap-NE (hydrochloride) more accessible and affordable.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2R,3R)-Dap-NE (hydrochloride) to ensure stereochemical purity?

  • Methodological Answer : Utilize asymmetric catalytic methods or chiral auxiliaries to control stereochemistry during synthesis. Post-synthesis, validate stereochemical purity using chiral HPLC or polarimetry. For example, highlights the use of chiral resolution techniques in similar morpholine derivatives, emphasizing the importance of coupling synthesis with analytical validation to confirm (2R,3R) configuration . Additionally, X-ray crystallography (as in ) can resolve structural ambiguities by providing atomic-level confirmation of stereochemistry .

Q. What analytical techniques are most reliable for quantifying (2R,3R)-Dap-NE (hydrochloride) in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended for high sensitivity and specificity. and emphasize the use of certified reference standards to calibrate instruments and validate method accuracy. For instance, impurity profiling in demonstrates the necessity of spiking known concentrations of related hydrochlorides to establish calibration curves and limit detection thresholds .

Q. How should researchers address solubility challenges when formulating (2R,3R)-Dap-NE (hydrochloride) for in vitro assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO) or buffered saline solutions adjusted to physiological pH. notes that hydrochloride salts often exhibit improved aqueous solubility due to ionic dissociation, but precipitation risks in high-salt buffers require empirical testing. Pre-formulation studies using dynamic light scattering (DLS) to monitor particle size aggregation are advised .

Advanced Research Questions

Q. What experimental designs are optimal for assessing target engagement of (2R,3R)-Dap-NE (hydrochloride) in enzyme inhibition studies?

  • Methodological Answer : Employ kinetic assays (e.g., fluorescence-based or radiometric) to measure IC50 values under varying substrate concentrations. and highlight the importance of including positive controls (e.g., known α-mannosidase inhibitors) and validating enzyme activity via Western blot or activity gels. For time-dependent inhibition, pre-incubation protocols are critical to distinguish reversible vs. irreversible binding .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for (2R,3R)-Dap-NE (hydrochloride)?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability or tissue penetration). Use LC-MS/MS (as in ) to quantify systemic exposure and correlate it with observed efficacy. suggests leveraging molecular dynamics simulations to predict metabolite formation or off-target interactions that may explain reduced in vivo activity .

Q. What strategies mitigate batch-to-batch variability in (2R,3R)-Dap-NE (hydrochloride) synthesis for reproducible pharmacological studies?

  • Methodological Answer : Implement rigorous process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, to monitor reaction progress and intermediate purity. and stress the use of pharmacopeial reference standards (e.g., EP-grade impurities) to qualify batches. Statistical tools like principal component analysis (PCA) of spectral data can identify critical process parameters affecting yield and purity .

Q. How does the hydrochloride counterion influence the crystallographic properties of (2R,3R)-Dap-NE (hydrochloride)?

  • Methodological Answer : The hydrochloride ion can stabilize specific crystal packing via hydrogen-bonding networks. demonstrates that single-crystal X-ray diffraction can reveal salt-specific interactions, such as N–H⋯Cl hydrogen bonds, which impact solubility and stability. Thermal analysis (DSC/TGA) further clarifies hydrate formation or polymorphic transitions induced by the counterion .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in (2R,3R)-Dap-NE (hydrochloride) studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. emphasizes reporting confidence intervals and employing outlier tests (e.g., Grubbs' test) to exclude aberrant data points. For multiplex assays, hierarchical Bayesian modeling improves precision in high-throughput screens .

Q. How should researchers validate molecular docking predictions for (2R,3R)-Dap-NE (hydrochloride) binding to target proteins?

  • Methodological Answer : Cross-validate docking scores with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics. ’s structural data on hydrogen-bonding interactions can guide residue-specific mutagenesis. Molecular dynamics simulations (≥100 ns) assess binding stability and identify key conformational changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.